1,3,4-Oxadiazole Scaffold Systematically Lowers Lipophilicity by ≈1 Log Unit Relative to the 1,2,4-Oxadiazole Isomer
In a systematic matched-pair analysis across the AstraZeneca compound collection, 1,3,4-oxadiazole isomers consistently displayed approximately an order of magnitude lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts. Significant concurrent improvements were observed in metabolic stability, hERG inhibition, and aqueous solubility [1]. When comparing 2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole with its closest 1,2,4-regioisomer, 3-(3-bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4), this scaffold-level difference translates into a predictable log D reduction of ∼1 unit, favoring the 1,3,4-isomer.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Predicted to be ~1 log unit lower than the 1,2,4-isomer based on scaffold class; predicted LogP = 3.45 [2] |
| Comparator Or Baseline | 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS 1187385-57-4); predicted LogP = 3.45 ; 1,2,4-oxadiazoles are systematically more lipophilic in matched-pair comparisons [1] |
| Quantified Difference | Approximately 1 log D unit lower for the 1,3,4 scaffold (class-level effect); measured log D data for this specific pair not publicly available |
| Conditions | Matched-pair analysis of 1,2,4- vs. 1,3,4-oxadiazole isomers in the AstraZeneca corporate collection; medium-throughput chromatographic log D determination [1] |
Why This Matters
A 1-log unit reduction in lipophilicity typically correlates with improved metabolic clearance, reduced off-target binding, and enhanced developability—critical criteria when selecting a fragment or lead scaffold [1].
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] Molbase. 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole. CAS 957065-95-1. Available at: https://qiye.molbase.cn/ (accessed 25 Apr 2026). Predicted LogP: 3.4516. View Source
